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molecular formula C12H11NO2S B1626824 Ethyl 5-phenylthiazole-4-carboxylate CAS No. 61323-28-2

Ethyl 5-phenylthiazole-4-carboxylate

Cat. No. B1626824
M. Wt: 233.29 g/mol
InChI Key: LUKPEOJYPQUISQ-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Prepare a suspension of NaCN (0.25 g, 5.2 mmol) in ethanol (50 mL). Add dropwise ethyl isocyanoacetate (5 mL, 45.6 mmol) and thiobenzoic acid O-ethyl ester (6.9 g, 41.5 mmol) in ethanol (25 mL). Stir the reaction mixture at 50° C. for 96 hours and then concentrate in vacuo to an oil. Chromatograph (silica gel, 3:7 hexane/ethyl acetate) to afford 5-phenylthiazole-4-carboxylic acid ethyl ester (6.0 g). MS: m/e=234 (MH+).
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[N+:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[C-:5].C(O[C:15](=[S:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)C>C(O)C>[CH2:10]([O:9][C:7]([C:6]1[N:4]=[CH:5][S:22][C:15]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:8])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)OC(C1=CC=CC=C1)=S
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at 50° C. for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to an oil

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CSC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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